1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide
Description
Chemical Structure:
The compound features a central pyrazole ring substituted at positions 3 and 5 with carboxamide groups. Each carboxamide is further substituted with a 3-(trifluoromethyl)phenyl group, while position 1 of the pyrazole is methylated (Fig. 1). This structure confers high lipophilicity and metabolic stability due to the trifluoromethyl (–CF₃) groups, which resist enzymatic degradation and enhance hydrophobic interactions with biological targets .
Properties
IUPAC Name |
1-methyl-3-N,5-N-bis[3-(trifluoromethyl)phenyl]pyrazole-3,5-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F6N4O2/c1-30-16(18(32)28-14-7-3-5-12(9-14)20(24,25)26)10-15(29-30)17(31)27-13-6-2-4-11(8-13)19(21,22)23/h2-10H,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETLAKCRDRSEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl derivatives with pyrazole intermediates. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted pyrazole derivatives .
Scientific Research Applications
1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide involves its ability to form hydrogen bonds and stabilize transition states in chemical reactions. This compound can activate substrates and stabilize partially developing negative charges, such as oxyanions, through explicit double hydrogen bonding . The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Electronic Effects
Table 1: Structural and Electronic Comparison
| Compound Name | Substituents (Positions) | Key Functional Groups | logP | PSA (Ų) |
|---|---|---|---|---|
| Y504-8544 (Target Compound) | 3,5-(3-CF₃-phenyl), 1-CH₃ | Carboxamide, –CF₃ | 4.51 | 59.94 |
| 5-(4-Bromophenyl)-3-(4-F-phenyl)pyrazoline | 3-(4-F-phenyl), 5-(4-Br-phenyl) | Dihydro-pyrazole, –F, –Br | ~3.8* | ~50.0* |
| 6b (tert-butyl analog) | 3,5-(tert-butyl), 4-OH-phenyl | –OH, –C(CH₃)₃ | ~5.2* | ~80.0* |
| 4h (sulfonyl analog) | 4-SO₂NH₂-phenyl, 5-p-F-phenyl | Sulfonamide, –F | ~2.1 | ~95.0 |
Key Observations :
- Lipophilicity : Y504-8544 exhibits higher logP (4.51) than analogs with polar groups (e.g., sulfonamide in 4h , logP ~2.1), but lower than bulky tert-butyl derivatives (e.g., 6b , logP ~5.2) .
- Polarity : The trifluoromethyl groups in Y504-8544 balance hydrophobicity and electronegativity, whereas sulfonamide-containing analogs (e.g., 4h ) have higher PSA (~95 Ų) due to polar –SO₂NH₂ groups .
Key Insights :
- Trifluoromethyl (–CF₃) Groups : These groups in Y504-8544 enhance binding to hydrophobic enzyme pockets (e.g., PDEs) and improve metabolic stability compared to halogenated analogs (e.g., 4h ) .
- Sulfonamide vs. Carboxamide : Sulfonamide-containing analogs (e.g., 4h ) exhibit better solubility but lower membrane permeability due to higher PSA .
Biological Activity
1-methyl-N~3~,N~5~-bis[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,5-dicarboxamide is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential as an antimicrobial and anticancer agent. This article reviews the synthesis, biological activity, and relevant case studies of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C20H18F6N4O2. Its structure features a pyrazole ring substituted with trifluoromethyl groups, which are known to enhance the compound's pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole derivatives. The incorporation of trifluoromethyl groups can be achieved through various methods such as nucleophilic substitution or electrophilic fluorination.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study synthesized several N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, which showed moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Compounds exhibited over 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides .
Anticancer Activity
Pyrazole derivatives have also been studied for their anticancer potential. A specific study highlighted that certain compounds demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Antifungal Activity : In a comparative study, derivatives were tested against Gibberella zeae, with some compounds achieving significant inhibition rates, indicating their potential as agricultural fungicides .
- Antimicrobial Efficacy : A series of synthesized pyrazole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC) values against bacterial strains, revealing potent activity with MIC values as low as 0.5 µg/mL against Staphylococcus aureus, including MRSA strains .
Data Tables
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Structure | Antifungal | 100 |
| Compound B | Structure | Antimicrobial (MRSA) | 0.5 |
| Compound C | Structure | Cytotoxic (Cancer Cell Lines) | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
